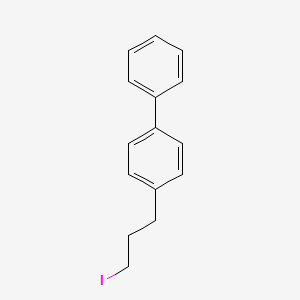

4-(3-Iodopropyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

145589-50-0 |

|---|---|

Molecular Formula |

C15H15I |

Molecular Weight |

322.18 g/mol |

IUPAC Name |

1-(3-iodopropyl)-4-phenylbenzene |

InChI |

InChI=1S/C15H15I/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |

InChI Key |

HAOIFRWDOBSHPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 4 3 Iodopropyl 1,1 Biphenyl

Regioselective Functionalization Approaches for Biphenyl (B1667301) Core Introduction

The creation of the 1,1'-biphenyl structure with substitution at the 4-position is a critical step that demands high regioselectivity. Various transition metal-catalyzed cross-coupling reactions have been developed to achieve this with high efficiency.

Palladium-Catalyzed Coupling Reactions for Biphenyl Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govgre.ac.uk For the synthesis of a 4-substituted biphenyl, a 4-substituted aryl halide can be reacted with phenylboronic acid, or alternatively, a phenyl halide can be coupled with a 4-substituted arylboronic acid. The Suzuki-Miyaura coupling is widely favored due to the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and tolerance of a wide range of functional groups. tandfonline.comacs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. nih.govwikipedia.org This method is known for its high reactivity, selectivity, and mild reaction conditions, often providing high yields in short reaction times. acs.orgacs.org For instance, 4-bromobiphenyl (B57062) can be synthesized via the Negishi coupling of a bromophenylzinc reagent with bromobenzene. The reaction is generally composed of oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. nih.gov While effective, the toxicity of organotin reagents is a significant drawback. The mechanism, similar to other palladium-catalyzed cross-couplings, proceeds through oxidative addition, transmetalation, and reductive elimination. nih.gov

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Biphenyl Synthesis

| Reaction | Coupling Partners | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid/Ester | Palladium Complex | Stable and non-toxic boron reagents, mild conditions, functional group tolerance. tandfonline.comacs.org | Potential for side reactions like homocoupling. |

| Negishi | Aryl Halide + Arylzinc Reagent | Palladium or Nickel Complex | High reactivity and selectivity, mild conditions, rapid reactions. acs.orgacs.org | Moisture sensitivity of organozinc reagents. |

| Stille | Aryl Halide + Aryltin Reagent | Palladium Complex | Effective for a wide range of substrates. | Toxicity of organotin compounds. nih.gov |

Alternative Metal-Mediated Biphenyl Construction Strategies

While palladium catalysis is dominant, other metal-mediated reactions offer viable alternatives for biphenyl synthesis.

Ullmann Reaction: The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, involving the copper-mediated coupling of two aryl halides. iitk.ac.inwikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orglscollege.ac.in However, modern variations have been developed that employ palladium or nickel catalysts and milder reaction conditions. lscollege.ac.in

Grignard Reagent-Based Coupling: Grignard reagents (organomagnesium halides) can be used to form biphenyls. The reaction of a Grignard reagent, such as phenylmagnesium bromide, with an aryl halide can lead to the formation of a biphenyl. libretexts.orgmnstate.edu This coupling can sometimes be promoted by catalysts, such as those based on iron, nickel, or palladium. acs.orgresearchgate.net A potential side product in Grignard reactions is the homocoupled biphenyl. libretexts.orgmnstate.edu

Selective Introduction of the Iodopropyl Chain

Once the 4-substituted biphenyl core is established, the next crucial step is the selective introduction of the 3-iodopropyl group. This is typically achieved by first introducing a three-carbon chain with a terminal functional group that can be subsequently converted to an iodide. A common precursor is 3-(1,1'-biphenyl-4-yl)propan-1-ol.

Direct Halogenation Methods and Iodination Specificity

Direct iodination of an alkyl chain can be challenging due to the lower reactivity of iodine compared to other halogens. However, specific methods have been developed to achieve this transformation effectively.

Conversion of Precursor Functionalities (e.g., Alcohols, Mesylates) to Iodides

A more common and reliable approach is the conversion of a terminal alcohol group on the propyl chain to an iodide. Several methods are available for this transformation.

Appel Reaction: The Appel reaction provides a method for converting alcohols to alkyl halides using triphenylphosphine (B44618) and a halogen source. wikipedia.orgsynarchive.com For the synthesis of an alkyl iodide, iodine is used in combination with triphenylphosphine. wikipedia.org The reaction is typically carried out under mild conditions and proceeds with an inversion of stereochemistry at the alcohol carbon, which is not relevant for a primary alcohol like 3-(1,1'-biphenyl-4-yl)propan-1-ol. commonorganicchemistry.com The use of imidazole (B134444) is often employed to facilitate the reaction. organic-synthesis.comtandfonline.com

Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including iodides, with inversion of stereochemistry. wikipedia.orgbyjus.com The reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), along with a source of iodide, like methyl iodide. youtube.com The driving force for this reaction is the formation of the stable triphenylphosphine oxide. wikipedia.org

Using Cerium(III) Chloride and Sodium Iodide: A mild and efficient method for the conversion of alcohols to iodides involves the use of a CeCl₃·7H₂O/NaI system in acetonitrile (B52724). This system acts as a Lewis acid to activate the alcohol for nucleophilic attack by the iodide ion. cmu.edu

From Mesylates or Tosylates: An alternative two-step process involves the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide) in a suitable solvent like acetone (B3395972) (Finkelstein reaction).

Table 2: Common Methods for the Conversion of Alcohols to Alkyl Iodides

| Reaction | Reagents | Key Features |

|---|---|---|

| Appel Reaction | Triphenylphosphine, Iodine, Imidazole organic-synthesis.comtandfonline.com | Mild conditions, formation of triphenylphosphine oxide byproduct. organic-synthesis.com |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Iodide Source (e.g., MeI) wikipedia.orgyoutube.com | Inversion of stereochemistry, proceeds under mild, neutral conditions. organic-chemistry.orgresearchgate.net |

| CeCl₃/NaI System | Cerium(III) chloride heptahydrate, Sodium iodide cmu.edu | Mild, efficient, and uses inexpensive reagents. cmu.edu |

| Finkelstein Reaction | Mesyl/Tosyl chloride, base, followed by Sodium iodide | Two-step process, relies on the formation of a sulfonate ester intermediate. |

Optimization of Reaction Conditions and Process Efficiency

To ensure high yields and purity of the final product, optimization of the reaction conditions for both the biphenyl formation and the iodination step is crucial.

For palladium-catalyzed coupling reactions like the Suzuki-Miyaura reaction, several factors can be fine-tuned to maximize efficiency:

Catalyst and Ligand: The choice of palladium catalyst and the associated ligands can significantly impact the reaction rate and yield. For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. mdpi.com

Base: The selection of the base (e.g., K₃PO₄, K₂CO₃) is critical for the transmetalation step in the Suzuki-Miyaura coupling. mdpi.comgoogle.com

Solvent: The solvent system can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. Mixtures of solvents, such as toluene, acetonitrile, or 1,4-dioxane (B91453) with water, are often employed. mdpi.com

Temperature and Reaction Time: These parameters need to be optimized to ensure complete reaction while minimizing the formation of byproducts. Design of Experiment (DOE) approaches can be utilized to systematically optimize these variables to achieve the maximum yield. tandfonline.comsocietyforscience.org

For the conversion of the alcohol to the iodide, optimization may involve adjusting the stoichiometry of the reagents, the reaction temperature, and the work-up procedure to efficiently remove byproducts like triphenylphosphine oxide. organic-synthesis.com

Solvent Effects and Temperature Control in Synthesis

The synthesis of 4-(3-iodopropyl)-1,1'-biphenyl, while not extensively detailed in dedicated literature, can be approached through established methodologies for constructing the biphenyl core and introducing the alkyl iodide sidechain. The reaction conditions, particularly solvent and temperature, are critical in directing the reaction's course, influencing yield, selectivity, and reaction rate.

A primary method for forming the biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. The choice of solvent in this palladium-catalyzed reaction is crucial and can significantly impact the outcome. The solvent's role extends beyond simply dissolving reactants; it influences the stability of the catalyst, the solubility of intermediates, and the rate of the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF) are frequently employed. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, the use of polar solvents like MeCN or DMF can induce a switch in selectivity. nih.gov However, the effect of the solvent is not solely dependent on its dielectric constant; other factors such as the solvent's ability to coordinate with the catalyst also play a significant role. nih.gov In some cases, a mixture of solvents, such as DMF/water, is used to ensure the solubility of both the organic reactants and the inorganic base (e.g., K₂CO₃) required for the reaction. mdpi.com

The reaction temperature is another critical parameter that must be carefully controlled. Generally, an increase in temperature leads to a higher reaction rate. mdpi.com However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts. The optimal temperature is often determined empirically for each specific set of reactants and catalyst system. For many Suzuki-Miyaura couplings, temperatures in the range of 70 °C to 110 °C are found to be effective. mdpi.com For less reactive substrates, such as aryl chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate. researchgate.net

The introduction of the 3-iodopropyl group could potentially be achieved through a Friedel-Crafts acylation followed by reduction and conversion of a resulting alcohol to the iodide. In Friedel-Crafts reactions, the solvent choice is often limited to non-coordinating solvents like dichloromethane (B109758) (DCM) or nitrobenzene (B124822) to avoid deactivation of the Lewis acid catalyst. Temperature control is also vital, with reactions often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature to control the exothermic nature of the reaction and prevent side reactions.

| Parameter | Effect on Synthesis | Typical Conditions for Biphenyl Formation (Suzuki-Miyaura) |

| Solvent Polarity | Influences reactant solubility, catalyst stability, and selectivity. nih.gov | Polar aprotic solvents (e.g., DMF, THF, MeCN) or mixtures with water. nih.govmdpi.com |

| Solvent Coordination | Can affect the active catalytic species. | Non-coordinating solvents may be preferred in some cases to avoid catalyst inhibition. |

| Temperature | Affects reaction rate and catalyst stability. mdpi.com | 70-110 °C is a common range. mdpi.com Higher temperatures may be needed for less reactive substrates. researchgate.net |

| Temperature Control | Prevents catalyst decomposition and side reactions. | Gradual heating and maintaining a stable reaction temperature are crucial. |

Catalyst Selection and Ligand Design for Enhanced Yields and Selectivity

For the synthesis of the biphenyl core of this compound via Suzuki-Miyaura cross-coupling, the choice of the palladium catalyst and its associated ligands is paramount for achieving high yields and selectivity. The catalyst system's performance is intrinsically linked to the nature of the reactants, particularly the steric hindrance and electronic properties of the coupling partners.

Palladium complexes, either as pre-catalysts like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), are commonly used. youtube.com The active Pd(0) species is often generated in situ. The efficiency of the catalyst is greatly enhanced by the use of supporting ligands. These ligands stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

Phosphine-based ligands are widely employed in Suzuki-Miyaura reactions. The electronic and steric properties of the phosphine (B1218219) ligand can be fine-tuned to optimize the reaction. Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(tBu)₃) and biaryl phosphines like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have shown exceptional activity. nih.gov These ligands promote the oxidative addition of even less reactive aryl chlorides and allow for reactions to be conducted at lower catalyst loadings and milder temperatures. nih.gov

The design of the ligand plays a critical role in controlling selectivity, especially in cases where multiple reactive sites are present on a substrate. For instance, in the coupling of allylboronates with aryl halides, the choice of ligand can dictate whether the α- or γ-product is formed. nih.gov While not directly applicable to the biphenyl formation itself, this illustrates the power of ligand design in directing regioselectivity. For hindered biphenyl synthesis, bulky ligands are often necessary to facilitate the reductive elimination step and prevent catalyst deactivation.

The selection of the catalyst is also influenced by the nature of the halide in the aryl halide coupling partner. While aryl iodides and bromides are more reactive, the use of more readily available and less expensive aryl chlorides is often desirable. Catalyst systems with bulky, electron-rich phosphine ligands have proven effective for the coupling of aryl chlorides. researchgate.net

| Catalyst/Ligand Feature | Role in Suzuki-Miyaura Coupling | Examples |

| Palladium Source | Provides the active catalytic species. | Palladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0) youtube.com |

| Electron-Rich Ligands | Enhance the rate of oxidative addition. | Tri(tert-butyl)phosphine (P(tBu)₃) |

| Bulky Ligands | Promote reductive elimination, especially for hindered substrates. nih.gov | SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) nih.gov |

| Biaryl Phosphine Ligands | Offer a combination of steric bulk and electron-donating properties, leading to high catalytic activity. nih.gov | t-BuXPhos nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates and the final product, this compound, are critical steps to ensure the desired purity of the compound. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present in the reaction mixture.

For non-polar compounds like biphenyl derivatives, column chromatography is a widely used and effective purification method. studylib.net The choice of stationary phase and eluent system is crucial for achieving good separation. Normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is common. pharmacy180.com A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often employed, with the polarity being adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials. studylib.net For biphenyl compounds, stationary phases with aromatic character, such as phenyl-hexyl or biphenyl phases, can offer enhanced separation due to π-π interactions. qub.ac.uk

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography. studylib.net By comparing the retention factor (Rf) of the product with those of the starting materials and byproducts, the ideal eluent composition for separation can be identified.

Recrystallization is another powerful purification technique for solid compounds. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

For organoiodine compounds, care must be taken during purification as the carbon-iodine bond can be labile. wikipedia.org Exposure to light and high temperatures should be minimized to prevent decomposition. In some cases, specialized techniques for the separation and release of organoiodine compounds, such as using polymer microspheres, have been developed, although these are more common in the context of environmental remediation rather than routine synthetic purification. nih.gov

Following purification, the isolated product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

| Purification Technique | Principle | Application to Biphenyl and Organoiodine Compounds |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. pharmacy180.com | Effective for separating non-polar biphenyl derivatives. studylib.net Requires careful selection of stationary and mobile phases. qub.ac.uk |

| Thin-Layer Chromatography (TLC) | Rapid separation on a small scale to determine separation conditions. studylib.net | Used to monitor reaction progress and optimize eluent for column chromatography. studylib.net |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Suitable for purifying solid intermediates and the final product. |

| Extraction | Partitioning of a compound between two immiscible liquid phases. | Used during work-up to remove inorganic salts and other water-soluble impurities. |

Chemical Reactivity and Transformation Chemistry of 4 3 Iodopropyl 1,1 Biphenyl

Carbon-Carbon Bond Forming Reactions Involving the Iodopropyl Moiety

The primary alkyl iodide of 4-(3-Iodopropyl)-1,1'-biphenyl is a versatile handle for constructing new C(sp³)–C(sp²), C(sp³)–C(sp), and C(sp³)–C(sp³) bonds. While the oxidative addition of unactivated alkyl halides to transition metal catalysts can be challenging compared to their aryl or vinyl counterparts, significant advances in catalyst design have enabled a range of effective transformations. Key challenges include the slower rate of oxidative addition and the potential for competing β-hydride elimination from the resulting alkyl-metal intermediates. Modern catalytic systems, particularly those employing nickel or specialized palladium-ligand complexes, have successfully overcome these hurdles.

Palladium complexes are paramount in cross-coupling chemistry. For substrates like this compound, the choice of ligand is critical to promote the desired oxidative addition and prevent unwanted side reactions.

The Suzuki-Miyaura coupling, which typically joins an organoboron species with an organic halide, has been adapted for use with unactivated alkyl halides. The direct coupling of an alkyl iodide like this compound with an organoboron reagent (e.g., arylboronic acids) is challenging but feasible with appropriate catalytic systems. These reactions often require specific ligands and conditions to facilitate the difficult oxidative addition step and promote the subsequent transmetalation and reductive elimination. More commonly, related methodologies are employed, such as the coupling of B-alkyl boronates with aryl halides. For the direct coupling of primary alkyl iodides, conditions have been developed that show moderate to good efficacy.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Primary Alkyl Boronates While direct coupling of alkyl iodides is less common, this table shows conditions for the coupling of primary B-alkyl MIDA-boronates with aryl bromides, illustrating the feasibility of sp³-sp² coupling.

| Alkyl Boronate | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| B-propyl MIDA boronate | 4-Bromobenzonitrile | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |

| B-pentyl MIDA boronate | 4-Chloroacetophenone | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85 |

| B-isobutyl MIDA boronate | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 78 |

The Heck reaction traditionally couples aryl or vinyl halides with alkenes. The classical mechanism, involving migratory insertion and β-hydride elimination, is not well-suited for unactivated alkyl halides like this compound. However, "Heck-type" reactions of alkyl halides have been developed that proceed through alternative mechanisms, often involving radical intermediates. cngb.orgnih.gov Photoinduced palladium catalysis, for instance, can facilitate the coupling of alkyl chlorides with alkenes, avoiding the problematic β-hydride elimination step. researchgate.net A reductive Heck reaction variant allows for the formation of alkyl-aryl linkages from alkenes and aryl halides by intercepting the alkylpalladium(II) intermediate with a hydride source. nih.gov

The Sonogashira coupling forms a C(sp)–C(sp²) or C(sp)–C(sp³) bond between a terminal alkyne and an organic halide. The coupling of unactivated alkyl halides is historically challenging due to the sluggish oxidative addition to palladium and the propensity of alkylpalladium intermediates to undergo β-hydride elimination. wikipedia.org However, specialized catalyst systems have been developed to overcome this limitation. The use of N-heterocyclic carbene (NHC) ligands with palladium catalysts has enabled the Sonogashira coupling of unactivated alkyl bromides and iodides with terminal alkynes. organic-chemistry.org

Table 2: Conditions for Sonogashira Coupling of Unactivated Primary Alkyl Halides

| Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodooctane | Phenylacetylene | Pd₂(dba)₃ / IPr·HBF₄ | Cs₂CO₃ | Dioxane | 100 | 85 |

| 1-Bromohexane | 1-Octyne | Pd(OAc)₂ / SIMes·HCl | K₂CO₃ | Toluene | 110 | 76 |

| 1-Iodopentane | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 70 |

The Negishi coupling , which pairs an organozinc reagent with an organic halide, is a powerful tool for C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation. Notably, effective protocols for the coupling of unactivated primary alkyl iodides have been established. A key development is the use of palladium catalysts with bulky, electron-rich trialkylphosphine ligands, such as tricyclopentylphosphine (B1587364) (PCyp₃), which facilitate the challenging oxidative addition step. This method demonstrates broad functional group tolerance. datapdf.com

The Stille reaction couples organotin compounds with organic halides. Similar to other cross-coupling reactions, its application to unactivated alkyl halides has been historically difficult. The primary challenges are the slow oxidative addition to palladium and the thermal instability of the required organostannanes. However, the development of nickel-catalyzed protocols has provided a breakthrough, enabling the first general method for the Stille cross-coupling of unactivated secondary and primary alkyl halides. harvard.edu

Table 3: Conditions for Negishi and Stille Coupling of Unactivated Alkyl Halides

| Reaction | Alkyl Halide | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Negishi | 1-Iodooctane | PhZnCl | 2% Pd₂(dba)₃ / 8% PCyp₃ | THF/NMP | 80 | 91 |

| Negishi | 5-Iodopentyl acetate (B1210297) | (CH₂=CH)ZnBr | 2% Pd₂(dba)₃ / 8% PCyp₃ | THF/NMP | 80 | 88 |

| Stille | 1-Iododecane | Vinyltributylstannane | 20% NiCl₂ / 30% 2,2'-Bipyridine | THF | 60 | 82 |

| Stille | 1-Bromohexane | Phenyltrichlorostannane | 20% NiCl₂ / 30% 2,2'-Bipyridine | THF | 60 | 75 |

Copper-catalyzed and -mediated reactions offer an economical and effective alternative to palladium-based systems for certain transformations. Copper catalysts are particularly effective in coupling Grignard reagents with alkyl halides. For a substrate like this compound, this would involve reaction with an aryl or alkyl Grignard reagent in the presence of a copper salt, such as copper(I) iodide (CuI) or a lithium cuprate (B13416276) species. rsc.org These reactions are valuable for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. Recent advancements have also enabled the copper-catalyzed Sonogashira-type coupling of unactivated alkyl iodides by employing an aryl radical activation strategy. wikipedia.org

Table 4: Copper-Mediated Cross-Coupling of Primary Alkyl Iodides

| Alkyl Iodide | Coupling Partner | Catalyst/Mediator | Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodododecane | PhMgBr | CuCl₂ | TMEDA | THF | 25 | 95 |

| 1-Iodohexane | n-BuMgBr | CuI | 1-Phenylpropyne | THF | 0 | 94 |

| 6-Iodohexyl acetate | Phenylacetylene | CuI / Terpyridine | Diazonium Salt | DMSO | 25 | 82 |

Nickel catalysts have emerged as exceptionally versatile for activating C(sp³)–X bonds, including those in unactivated primary alkyl iodides. Nickel-catalyzed Kumada coupling provides an efficient method for reacting alkyl halides with aryl and heteroaryl Grignard reagents. acs.orgorganic-chemistry.org These reactions often proceed under mild conditions and exhibit high functional group tolerance, which can be a significant advantage over other methods. The mechanism is believed to differ from the standard Pd(0)/Pd(II) cycle, sometimes involving Ni(I)/Ni(III) species or radical pathways, which helps to circumvent issues like β-hydride elimination. acs.orgresearchgate.net

Table 5: Nickel-Catalyzed Cross-Coupling of Primary Alkyl Halides

| Alkyl Halide | Coupling Partner | Catalyst | Ligand/Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodooctane | PhMgBr | NiCl₂ | 1,3-Butadiene | THF | 25 | 91 |

| 1-Bromohexane | 4-MeO-PhMgBr | NiCl₂(dppp) | --- | Et₂O | 25 | 88 |

| 6-Bromohexanenitrile | PhMgBr | [(MeNN₂)NiCl] | TMEDA | THF | 25 | 92 |

Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Substitution Reactions (SN1, SN2) on the Iodopropyl Linkage

The carbon-iodine bond in the iodopropyl side chain of this compound is the principal site for nucleophilic substitution reactions. The mechanism of these reactions, either bimolecular (SN2) or unimolecular (SN1), is largely dictated by the structure of the alkyl halide.

SN2 Mechanism: The substrate, this compound, is a primary alkyl halide. Primary alkyl halides strongly favor the SN2 pathway due to the low steric hindrance around the electrophilic carbon atom. youtube.com The SN2 reaction is a single-step process where a nucleophile attacks the carbon atom, and the leaving group (iodide) departs simultaneously. youtube.com The reaction rate is dependent on the concentration of both the substrate and the incoming nucleophile. youtube.com This pathway is preferred for primary and secondary alkyl halides and works best with strong nucleophiles in polar aprotic solvents. youtube.com

SN1 Mechanism: The SN1 mechanism is a two-step process that involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.commasterorganicchemistry.com This mechanism is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. youtube.com For this compound, the SN1 pathway is highly unfavorable because it would require the formation of a very unstable primary carbocation. youtube.com Consequently, nucleophilic substitution on the iodopropyl linkage proceeds almost exclusively via the SN2 mechanism.

Table 1: Examples of SN2 Reactions on this compound

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 4-(3-Cyanopropyl)-1,1'-biphenyl |

| Azide | Sodium Azide (NaN₃) | DMF | 4-(3-Azidopropyl)-1,1'-biphenyl |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone (B3395972)/H₂O | 3-(1,1'-Biphenyl-4-yl)propan-1-ol |

Radical Reactions and Mechanistic Studies of the Iodopropyl Functionality

The iodopropyl group is also a key site for radical reactions, primarily due to the relatively weak carbon-iodine bond (C-I), which can undergo homolytic cleavage. This cleavage can be initiated by heat, ultraviolet light, or the use of a radical initiator, generating a 3-(biphenyl-4-yl)propyl radical. nih.govnih.gov

The generation of free radicals under mild conditions has become a powerful tool in synthetic organic chemistry. nih.gov Iodine-mediated radical reactions, in particular, have been extensively studied. nih.govnih.gov The mechanisms for initiating these reactions can vary, including the light-induced homolysis of molecular iodine or the electrochemical oxidation of iodide to form iodine radicals. nih.govnih.govscielo.org.mx These iodine radicals can then participate in chain reaction mechanisms. scielo.org.mx

Once formed, the 3-(biphenyl-4-yl)propyl radical can undergo several transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a suitable donor molecule to form 4-propyl-1,1'-biphenyl.

Addition to Multiple Bonds: It can add to alkenes or alkynes, forming a new carbon-carbon bond and a new radical species, which propagates the radical chain. mdpi.com

Atom Transfer Radical Addition (ATRA): In this process, the alkyl radical adds to an unsaturated compound, and the resulting radical intermediate is trapped by an atom transfer agent. mdpi.com

Mechanistic investigations using techniques like electron paramagnetic resonance (EPR) spectroscopy can confirm the presence of radical intermediates in such reactions. scielo.org.mx These studies are crucial for understanding reaction pathways and optimizing conditions for desired transformations. researchgate.net

Table 2: Potential Radical Reactions Involving this compound

| Reaction Type | Co-reactant/Initiator | Conditions | Potential Product |

|---|---|---|---|

| Radical Reduction | Tributyltin hydride (Bu₃SnH), AIBN | Toluene, 80°C | 4-Propyl-1,1'-biphenyl |

| ATRA | Acrylonitrile, AIBN | Benzene, reflux | 2-(3-(1,1'-Biphenyl-4-yl)-1-iodopropyl)succinonitrile |

Derivatization of the Biphenyl (B1667301) Core via Electrophilic or Organometallic Routes

The biphenyl ring system is electron-rich and readily undergoes electrophilic aromatic substitution. youtube.com The key to predicting the outcome of these reactions is understanding the directing effects of the substituents already present on the ring.

In this compound, the iodopropyl group is an alkyl substituent. Alkyl groups are activating and act as ortho, para-directors. Since the para position (C4) is already occupied, electrophilic attack on the substituted ring is directed to the ortho positions (C3 and C5). The unsubstituted phenyl ring is also activated by the alkyl-substituted ring and directs incoming electrophiles to its own ortho (C2' and C6') and para (C4') positions. youtube.com Due to steric hindrance, substitution at the para position of the unsubstituted ring (C4') is often favored.

The mechanism involves the attack of an electrophile (E⁺) on the aromatic π-system to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. libretexts.org

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group (-COR).

Organometallic routes offer alternative methods for derivatization. For instance, directed ortho metalation can be achieved by treating the compound with a strong organolithium base, followed by quenching with an electrophile. This would likely target the positions ortho to the alkyl group due to the directing effect of the substituent.

Table 3: Examples of Electrophilic Derivatization of the Biphenyl Core

| Reaction | Reagents | Major Product (Regioisomer) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4'-(Nitro)-4-(3-iodopropyl)-1,1'-biphenyl |

| Bromination | Br₂, FeBr₃ | 4'-Bromo-4-(3-iodopropyl)-1,1'-biphenyl |

Strategic Applications of 4 3 Iodopropyl 1,1 Biphenyl in Complex Molecular Architecture Synthesis

Utilization as a Versatile Building Block for Polyfunctional Organic Systems

The 4-(3-iodopropyl)-1,1'-biphenyl molecule serves as a quintessential building block for constructing polyfunctional organic systems due to its two distinct reactive sites: the iodopropyl chain and the biphenyl (B1667301) aromatic scaffold. arabjchem.org The primary carbon-iodine (C-I) bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The biphenyl moiety, while relatively inert, can undergo electrophilic substitution reactions, enabling further functionalization. arabjchem.orgnih.govrsc.org

The alkyl iodide group is an excellent leaving group, facilitating reactions with various nucleophiles. This reactivity allows for the strategic incorporation of different functionalities at the terminus of the propyl chain. For instance, reaction with amines, thiols, or alkoxides can introduce amino, thioether, or ether linkages, respectively. These transformations are fundamental in building more complex molecules with tailored properties. nih.govfigshare.com

Below is a table illustrating the potential functional groups that can be introduced via nucleophilic substitution on the iodopropyl chain of this compound.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Amine | R-NH₂ | Secondary Amine (-NHR) | Biphenyl-alkylamine |

| Thiol | R-SH | Thioether (-SR) | Biphenyl-alkylsulfide |

| Alkoxide | R-O⁻Na⁺ | Ether (-OR) | Biphenyl-alkylether |

| Cyanide | NaCN | Nitrile (-CN) | Biphenyl-alkylnitrile |

| Azide | NaN₃ | Azide (-N₃) | Biphenyl-alkylazide |

| Phosphine (B1218219) | R₃P | Phosphonium Salt (-P⁺R₃) | Biphenyl-alkylphosphonium |

Furthermore, the biphenyl core can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, adding another layer of complexity and functionality to the resulting molecule. nih.govrsc.org This dual reactivity makes this compound a versatile platform for synthesizing molecules with multiple, distinct functional domains.

Role in the Construction of Advanced Organic Scaffolds and Heterocycles

The structural characteristics of this compound make it a suitable precursor for synthesizing advanced organic scaffolds and, particularly, heterocyclic systems. The key to this application lies in intramolecular cyclization reactions, where the iodopropyl chain acts as an electrophilic component that can react with a nucleophilic site introduced elsewhere on the biphenyl scaffold. nih.govmdpi.com

A common strategy involves electrophilic iodocyclization, where an electrophilic iodine species activates a double or triple bond, which is then attacked by an intramolecular nucleophile. nih.govacs.orgrsc.org While the iodopropyl group itself is not directly involved as the electrophile source in a typical iodocyclization, it can be used to build a precursor suitable for such reactions. More directly, the terminal iodide can be involved in intramolecular nucleophilic substitution reactions to form cyclic structures.

For example, if a nucleophilic group (like a hydroxyl or amino group) is introduced onto the second phenyl ring of the biphenyl scaffold, an intramolecular cyclization can be induced to form a new heterocyclic ring fused to the biphenyl system. The length of the three-carbon propyl chain is well-suited for the formation of stable five- or six-membered rings. organic-chemistry.orgresearchgate.netrsc.org

Potential Heterocycles via Intramolecular Cyclization:

| Nucleophile on Biphenyl Ring | Potential Heterocycle Formed | Ring Size |

| Hydroxyl (-OH) | Dihydrobenzofuran derivative | 5-membered |

| Amino (-NH₂) | Tetrahydroquinoline derivative | 6-membered |

| Thiol (-SH) | Dihydrobenzothiophene derivative | 5-membered |

These iodine-mediated cyclizations provide an efficient pathway to complex, polycyclic aromatic systems that are prevalent in pharmaceuticals and functional materials. mdpi.comrsc.orgresearchgate.net The resulting iodo-functionalized heterocycles can also serve as versatile intermediates for further chemical modifications through cross-coupling reactions. rsc.org

Precursor in Materials Science Research and Supramolecular Chemistry

The rigid biphenyl unit combined with the reactive iodopropyl group makes this compound a valuable precursor in materials science, particularly for creating polymers, ligands for coordination chemistry, and components of covalent organic frameworks (COFs).

The compound can be utilized in the synthesis of polymers through various mechanisms. The iodopropyl group is a key functional handle for polymerization reactions. For instance, it can participate in Williamson ether synthesis, reacting with a bisphenol monomer under basic conditions to form a polyether. google.comgoogleapis.com Polyethers containing rigid biphenyl units in their backbone are known for their thermal stability and specific mechanical properties. rsc.orgresearchgate.net

Alternatively, the iodide can be converted into other functional groups suitable for different types of polymerization. For example, conversion to an amine or a carboxylic acid would allow its use in the synthesis of polyamides or polyesters, respectively.

The biphenyl scaffold is a common feature in ligands used in coordination chemistry and catalysis. This compound can be readily converted into a variety of ligands by replacing the iodine atom with a coordinating group. Nucleophilic substitution with reagents like diphenylphosphine (B32561) (PPh₂) or pyridine (B92270) derivatives can attach ligating moieties to the flexible propyl chain.

This synthetic flexibility allows for the creation of ligands where the coordinating atom is held at a specific distance and orientation relative to the bulky biphenyl group, which can influence the catalytic activity and selectivity of the resulting metal complex. For example, Suzuki-Miyaura coupling has been used to synthesize biphenyl-based arsine ligands. rsc.org

Covalent Organic Frameworks (COFs) are crystalline porous polymers built from organic linkers. mdpi.comnih.gov Biphenyl derivatives are frequently used as rigid linkers to construct robust 2D or 3D frameworks. nih.govtcichemicals.comalfa-chemistry.com While the iodopropyl group is not a typical functionality for direct COF synthesis (which often relies on reactions between amines, aldehydes, or boronic acids), this compound serves as an excellent precursor for creating suitable COF linkers. tcichemicals.comalfa-chemistry.com

The biphenyl core provides the necessary rigidity for the framework, and the iodopropyl group can be chemically modified into a reactive group required for COF formation, such as an amine or aldehyde. nih.govresearchgate.net For instance, the iodide could be converted to an azide, followed by reduction to an amine. This postsynthetic functionalization potential makes it a versatile starting material for designing custom linkers for specialized COF applications. nih.govresearchgate.net

Radiosynthesis and Isotopic Labeling Methodologies

The presence of an iodine atom in this compound makes it a prime candidate for radiosynthesis and isotopic labeling, particularly with radioactive isotopes of iodine such as ¹²³I, ¹²⁴I, and ¹²⁵I. nih.govdntb.gov.ua These radioiodinated compounds are valuable as tracers in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govresearchgate.net

The synthesis of a radiolabeled version of this compound would typically involve introducing the radioisotope in the final step to minimize handling of radioactive material and maximize radiochemical yield. One common method is nucleophilic substitution, where a precursor molecule containing a good leaving group (such as a tosylate, mesylate, or bromide) on the propyl chain is reacted with a radioactive iodide salt (e.g., Na[¹²³I]).

This approach is analogous to the synthesis of well-known radiotracers like [¹²³I]FP-CIT, which is used for dopamine (B1211576) transporter imaging. nih.govnih.govresearchgate.net In the case of [¹⁸F]FP-CIT, a similar strategy is used where a precursor is reacted with [¹⁸F]fluoride. nih.gov

Hypothetical Radiosynthesis Scheme:

| Precursor | Radioisotope | Reaction Type | Product |

| 4-(3-Tosyloxypropyl)-1,1'-biphenyl | [¹²³I]⁻ | Nucleophilic Substitution | [¹²³I]-4-(3-Iodopropyl)-1,1'-biphenyl |

| 4-(3-Bromopropyl)-1,1'-biphenyl | [¹²⁵I]⁻ | Nucleophilic Substitution | [¹²⁵I]-4-(3-Iodopropyl)-1,1'-biphenyl |

Another powerful technique for radioiodination is iododestannylation, where an organotin precursor (e.g., a trialkylstannyl group) is replaced by a radioiodine atom. nih.gov This method offers high efficiency and regioselectivity. While this would be more applicable for labeling the aromatic ring, similar principles apply to labeling various positions on a molecule. The development of such radiotracers based on the this compound scaffold could enable new avenues in molecular imaging research.

Computational and Theoretical Investigations of 4 3 Iodopropyl 1,1 Biphenyl and Its Reactivity

Electronic Structure Analysis and Bonding Characteristics of the Iodine-Carbon Bond

The electronic structure of 4-(3-Iodopropyl)-1,1'-biphenyl is fundamentally governed by the interplay between the aromatic biphenyl (B1667301) core and the aliphatic iodopropyl substituent. The biphenyl moiety itself is characterized by a π-conjugated system, which dictates its geometry and electronic properties. In its ground state, biphenyl is not planar, with the two phenyl rings twisted at a dihedral angle of approximately 45 degrees due to steric hindrance between the ortho-hydrogen atoms. libretexts.org The introduction of the 4-(3-Iodopropyl) group is not expected to significantly alter this fundamental twisted conformation, as the substitution is at the para position, minimizing steric clashes with the other ring.

A key feature of the electronic structure is the nature of the carbon-iodine (C-I) bond within the propyl chain. The C-I bond is the weakest among the carbon-halogen bonds, a characteristic that profoundly influences the reactivity of the molecule. wikipedia.org Computational methods, such as Density Functional Theory (DFT), can be employed to quantify the properties of this bond.

Table 1: Calculated Properties of the C-I Bond in this compound (Illustrative Data)

| Property | Calculated Value | Significance |

| Bond Length (Å) | ~2.15 | Relatively long, indicating a weaker bond. |

| Bond Dissociation Energy (kcal/mol) | ~55 | Low energy required to break the bond homolytically. |

| Mulliken Charge on Iodine | Negative | Indicates the high polarizability of the iodine atom. |

| Mulliken Charge on Carbon | Positive | Suggests the carbon atom is an electrophilic center. |

Note: The values in this table are illustrative and based on typical values for similar organoiodine compounds. Actual values would require specific DFT calculations for this compound.

Molecular electrostatic potential (MEP) maps are powerful tools for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative electrostatic potential around the iodine atom, consistent with its high polarizability, and positive potential on the carbon atom bonded to it. core.ac.uk The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net For this compound, a primary area of interest is the reactivity of the C-I bond, which can undergo nucleophilic substitution and elimination reactions.

For instance, in a nucleophilic substitution reaction with a generic nucleophile (Nu⁻), two competing mechanisms are possible: the concerted SN2 pathway and the stepwise SN1 pathway. Quantum chemical calculations can determine the activation energies for both pathways.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| SN2 | [Nu---C---I]⁻ | Lower |

| SN1 | Formation of a primary carbocation | Higher |

Note: These are hypothetical values for illustrative purposes. The preference for SN2 over SN1 is expected for a primary alkyl iodide.

The calculations would likely show that the SN2 pathway is energetically more favorable due to the instability of the primary carbocation that would be formed in an SN1 mechanism. Furthermore, these calculations can provide detailed geometric information about the transition state, such as the bond lengths and angles of the incoming nucleophile and the departing iodide ion.

Conformational Analysis and Steric Effects of the Iodopropyl Substituent

Conformational analysis of this compound involves studying the spatial arrangements of its atoms that can be interconverted by rotation about single bonds. libretexts.org The two main conformational degrees of freedom are the rotation about the C-C bond connecting the two phenyl rings and the rotations about the C-C bonds within the iodopropyl chain.

The conformation of the iodopropyl chain itself is also of interest. Rotations around the C-C bonds will lead to different staggered and eclipsed conformations. The relative energies of these conformers can be calculated to determine the most stable arrangement.

Table 3: Relative Energies of Iodopropyl Chain Conformations (Illustrative)

| Dihedral Angle (C-C-C-I) | Conformation | Relative Energy (kcal/mol) |

| 180° | Anti | 0 (most stable) |

| 60°, 300° | Gauche | ~0.8 |

| 0°, 120°, 240° | Eclipsed | > 3 (least stable) |

Note: These are representative values for a propyl chain and are intended for illustration.

The steric bulk of the iodopropyl group can play a role in intermolecular interactions, influencing how the molecule packs in a crystal lattice or how it interacts with other molecules in solution. The iodine atom, with its large van der Waals radius, contributes significantly to the steric profile of this region of the molecule.

Rational Design of Derivatives and Predictive Reactivity Studies

A significant advantage of computational chemistry is its application in the rational design of new molecules with desired properties. nih.gov By starting with the computationally characterized structure of this compound, researchers can systematically modify its structure and predict the resulting changes in reactivity and electronic properties.

For example, one could computationally explore the effects of introducing different substituents on the biphenyl rings. An electron-donating group might be predicted to increase the electron density on the aromatic system, potentially influencing its reactivity in electrophilic aromatic substitution reactions. Conversely, an electron-withdrawing group would have the opposite effect.

Predictive reactivity studies can be performed by calculating various molecular descriptors.

Table 4: Calculated Molecular Descriptors for Designed Derivatives (Illustrative)

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| 4-(3-Iodopropyl)-4'-nitro-1,1'-biphenyl | Lower | Lower | Smaller | More susceptible to nucleophilic attack |

| 4-(3-Iodopropyl)-4'-methoxy-1,1'-biphenyl | Higher | Higher | Larger | More susceptible to electrophilic attack |

Note: These trends are based on general principles of substituent effects and are for illustrative purposes.

These predictive studies can guide synthetic efforts by identifying promising candidate molecules for specific applications, thereby saving time and resources in the laboratory. mdpi.com For instance, if a derivative with enhanced reactivity towards a specific nucleophile is desired, computational screening of various substituted analogues can pinpoint the most promising structures to synthesize.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 3 Iodopropyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(3-Iodopropyl)-1,1'-biphenyl. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR spectra provide information about the chemical environment of hydrogen atoms. For the biphenyl (B1667301) moiety, characteristic signals appear in the aromatic region (typically δ 7.2-7.6 ppm). The protons of the two phenyl rings exhibit complex splitting patterns due to coupling with adjacent protons. The propyl chain protons resonate at higher fields, with the methylene (B1212753) group attached to the iodine atom (-CH₂-I) appearing furthest downfield due to the deshielding effect of the iodine. The other two methylene groups (-CH₂- and Ar-CH₂-) will have distinct chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The biphenyl carbons produce a series of signals in the aromatic region (δ 127-145 ppm). The carbon atoms of the propyl chain are observed in the aliphatic region, with the carbon bonded to iodine (-CH₂-I) being the most deshielded of the three.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments made from the ¹H and ¹³C spectra.

Below is a table summarizing typical predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Biphenyl Protons | 7.20 - 7.60 (m) | 127.0 - 141.0 |

| Ar-C | - | ~140.0 |

| C attached to propyl | - | ~138.0 |

| Ar-CH₂ | 2.70 - 2.85 (t) | ~35.0 |

| -CH₂- | 2.05 - 2.20 (quint) | ~33.0 |

| -CH₂-I | 3.15 - 3.30 (t) | ~6.0 |

Note: m = multiplet, t = triplet, quint = quintet. The exact chemical shifts and coupling constants would be determined from the actual spectrum.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) and Electron Impact (EI) are commonly used.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₅I), which is 322.18 g/mol . A key feature in the mass spectrum of an iodine-containing compound is the presence of a characteristic isotope pattern. The primary isotope of iodine is ¹²⁷I.

Fragmentation analysis provides further structural confirmation. rsc.orgnih.gov Common fragmentation pathways for this compound under mass spectrometric conditions include:

Loss of an iodine radical (•I): This results in a fragment ion at m/z 195 (M - 127). This is often a prominent peak due to the relative weakness of the C-I bond. docbrown.info

Cleavage of the propyl chain: Fragmentation can occur at different points along the propyl chain, leading to various smaller fragment ions. For example, cleavage between the first and second carbon of the propyl chain can result in a biphenylmethyl cation at m/z 167.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the biphenylpropyl cation can lead to the formation of a stable tropylium-like ion at m/z 91.

Chromatographic Techniques for Purity and Separation Studiesaroonchande.com

Chromatographic methods are indispensable for assessing the purity of this compound and for its purification from reaction mixtures. mnstate.edu

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectral data for identity confirmation. The purity is determined by the relative area of the peak corresponding to the compound.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis. chromatographyonline.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method. The retention time of this compound is a characteristic parameter under specific chromatographic conditions (column, mobile phase composition, flow rate, and temperature). A UV detector is typically used for detection, as the biphenyl system is strongly UV-active.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Information Obtained |

| GC | e.g., DB-5, HP-5 | Helium, Nitrogen | FID, MS | Retention Time, Purity, Molecular Weight, Fragmentation Pattern |

| HPLC | e.g., C18, Biphenyl | Acetonitrile (B52724)/Water, Methanol/Water | UV-Vis | Retention Time, Purity |

Column Chromatography and Thin-Layer Chromatography (TLC) for Purification Verificationaroonchande.comyoutube.comyoutube.com

Column Chromatography is a preparative technique used to purify this compound on a larger scale. mnstate.eduyoutube.com Silica (B1680970) gel is a common stationary phase, and a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is used as the mobile phase. utdallas.edu The separation is based on the differential adsorption of the compound and impurities onto the silica gel.

Thin-Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a reaction and to check the purity of column chromatography fractions. aroonchande.comutdallas.edu A small spot of the sample is applied to a TLC plate coated with silica gel, and the plate is developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. Purity is indicated by the presence of a single spot.

Spectroscopic Characterization Methods (e.g., Infrared (IR), UV-Vis)

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C-I stretching: A weak band is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Emerging Research Directions and Future Perspectives for 4 3 Iodopropyl 1,1 Biphenyl Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of biphenyl (B1667301) derivatives, often relying on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is undergoing a green transformation. The future synthesis of 4-(3-Iodopropyl)-1,1'-biphenyl will likely pivot towards more sustainable methodologies that minimize environmental impact and enhance safety.

One of the most promising trends is the move towards aqueous-phase synthesis . Utilizing water as a solvent is inherently safer, cheaper, and more environmentally friendly than using volatile organic compounds. chemrxiv.orgbeilstein-journals.org Research into water-soluble ligands and catalysts, such as those supported on fullerenes or incorporating hydrophilic moieties, is enabling high-yield Suzuki-Miyaura couplings in pure water, often at room temperature. chemrxiv.org These systems not only reduce organic waste but can also simplify product isolation and catalyst recycling.

Another significant area of development is solvent-free synthesis . Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive reactions, have shown remarkable efficiency in synthesizing biphenyl derivatives without the need for any solvent. synplechem.comnih.gov This approach drastically reduces waste and can lead to faster reaction times and higher yields. Similarly, thermal reactions under solvent-free conditions, such as the Ullmann coupling, are being refined to be more efficient and applicable to a wider range of substrates. jocpr.com

Furthermore, the use of microwave-assisted synthesis is becoming increasingly prevalent. Microwave heating can dramatically shorten reaction times from hours to minutes and often leads to higher product yields and purities. krishisanskriti.org This technique, when combined with green solvents or solvent-free conditions, offers a powerful tool for the rapid and efficient synthesis of biphenyl compounds.

| Green Synthesis Approach | Key Advantages | Potential for this compound |

| Aqueous-Phase Synthesis | Reduces organic waste, improves safety, simplifies purification. | High potential with the development of water-soluble palladium catalysts. |

| Solvent-Free Mechanochemistry | Eliminates solvent waste, reduces reaction times, high yields. | Feasible for the core biphenyl structure formation. |

| Microwave-Assisted Synthesis | Drastically reduces reaction times, increases yields. | Applicable to accelerate the cross-coupling step. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The heart of biphenyl synthesis lies in the catalytic system employed. While palladium has been the dominant metal, research is expanding to include more earth-abundant and cost-effective alternatives, as well as developing more sophisticated palladium-based catalysts for enhanced performance.

Advanced Palladium Catalysts: The development of bulky and electron-rich phosphine (B1218219) ligands , such as dialkylbiaryl phosphines and indolyl phosphines, has revolutionized palladium-catalyzed cross-coupling reactions. synplechem.comnih.gov These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle, enabling the use of less reactive coupling partners (like aryl chlorides), reactions at lower temperatures, and reduced catalyst loadings. synplechem.com For a molecule like this compound, where one of the precursors would be a halogenated biphenyl, these advanced catalysts can offer higher yields and purities. P-bridged biaryl phosphine ligands have also shown high efficiency for Suzuki-Miyaura coupling of sterically hindered and heterocyclic substrates at room temperature. jocpr.com

Nickel and Other Base Metal Catalysis: There is a growing interest in replacing precious metals with more abundant and less expensive alternatives. Nickel has emerged as a powerful catalyst for cross-coupling reactions, demonstrating high reactivity and a different selectivity profile compared to palladium. researchgate.net Nickel catalysts are particularly effective in cross-electrophile coupling reactions, which could open new synthetic routes to functionalized biphenyls. bohrium.com Furthermore, research into iron-catalyzed Suzuki-Miyaura reactions is showing promise, offering a less toxic and more economical option. researchgate.net

Ligand-Free Catalysis: To simplify reaction setups and reduce costs, ligand-free catalytic systems are being explored. These systems often utilize palladium nanoparticles or palladium salts under specific conditions (e.g., in aqueous media or with microwave heating) to achieve efficient coupling without the need for expensive and often air-sensitive phosphine ligands. beilstein-journals.org Bio-supported palladium nanoparticles are also being investigated as recyclable and efficient phosphine-free catalysts. beilstein-journals.org

| Catalyst System | Key Features | Relevance to this compound Synthesis |

| Advanced Pd-Phosphine Catalysts | High reactivity, broad substrate scope, low catalyst loading. | Enables efficient coupling of challenging substrates to form the biphenyl core. |

| Nickel Catalysis | Cost-effective, unique reactivity, effective in cross-electrophile coupling. | Provides an alternative, potentially more sustainable, synthetic route. |

| Ligand-Free Palladium Systems | Simplified reaction conditions, reduced cost, easier purification. | Offers a practical and economical approach for large-scale synthesis. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. Flow chemistry and automated synthesis platforms are at the forefront of this shift and are poised to significantly impact the synthesis of this compound and its derivatives.

Continuous Flow Synthesis: Performing reactions in microreactors or other continuous flow systems offers numerous advantages over traditional batch processing. beilstein-journals.orgchimia.ch These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. mdpi.com For the synthesis of biphenyls via Suzuki-Miyaura coupling, flow chemistry has been shown to enable the use of ligand-free catalysts, reduce reaction times, and facilitate in-line purification, leading to a more streamlined and efficient process. tandfonline.comrsc.org The use of packed-bed reactors with immobilized catalysts further enhances the sustainability of the process by allowing for easy catalyst recovery and reuse. researchgate.net

Automated Synthesis Platforms: The development of automated synthesis platforms is revolutionizing chemical research by enabling high-throughput experimentation, rapid reaction optimization, and the synthesis of large compound libraries. nih.govresearchgate.net These platforms can automatically perform entire reaction sequences, including reagent dispensing, reaction execution, workup, and purification. synplechem.com The integration of Suzuki-Miyaura cross-coupling reactions into automated systems has been successfully demonstrated, allowing for the rapid generation of diverse biaryl libraries for drug discovery and materials science. jocpr.comresearchgate.net Such platforms could be employed to efficiently synthesize a wide range of derivatives from this compound by varying the coupling partners or by performing subsequent functionalization of the iodopropyl group.

| Technology | Key Advantages | Impact on this compound Chemistry |

| Continuous Flow Chemistry | Enhanced safety, precise control, improved efficiency, scalability. | Enables safer and more efficient large-scale production. |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization, library synthesis. | Accelerates the discovery of new derivatives with desired properties. |

| Microreactor Technology | Excellent heat/mass transfer, process intensification, safety. | Allows for the use of highly reactive intermediates and conditions. |

Unexplored Reactivity Patterns and Multicomponent Reactions

The chemical structure of this compound, with its reactive alkyl iodide chain and the potential for further functionalization on the biphenyl rings, offers a rich landscape for exploring novel reactivity patterns and developing multicomponent reactions.

Future research will likely focus on leveraging the dual reactivity of this molecule. For instance, the iodopropyl group can readily participate in a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., amines, azides, thiols, cyanides). This opens the door to creating a vast library of derivatives with diverse properties.

Furthermore, the development of multicomponent reactions (MCRs) involving biphenyl scaffolds is an emerging area. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. Designing MCRs that incorporate a 4-(halopropyl)biphenyl synthon could lead to the rapid assembly of novel and complex molecular architectures.

The potential for intramolecular reactions is another area ripe for exploration. By introducing a suitable functional group onto the biphenyl core, it may be possible to induce cyclization reactions with the propyl chain, leading to the formation of novel polycyclic aromatic systems.

Synergistic Research with Interdisciplinary Fields

The future of this compound chemistry will be increasingly shaped by collaborations with other scientific disciplines, particularly advanced materials science and chemoinformatics.

Advanced Materials: The rigid and tunable nature of the biphenyl core makes it an attractive building block for a variety of advanced materials. Derivatives of this compound could find applications in:

Liquid Crystals: By attaching appropriate mesogenic groups to the propyl chain, novel liquid crystalline materials with specific thermal and optical properties could be designed.

Organic Light-Emitting Diodes (OLEDs): Functionalized biphenyls are often used as host materials or as components of emissive layers in OLEDs. The ability to easily modify the this compound structure could lead to new materials with improved efficiency and stability.

Polymers: The iodopropyl group can serve as an initiation site for controlled polymerization techniques, allowing for the synthesis of well-defined polymers with a biphenyl moiety in each repeating unit or as a pendant group.

Chemoinformatics: The use of computational tools and data-driven approaches is becoming indispensable in modern chemical research. Chemoinformatics can accelerate the discovery and optimization of new molecules and reactions in several ways:

Virtual Screening: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired properties (e.g., biological activity, material characteristics) before they are synthesized, saving time and resources.

Reaction Prediction and Optimization: Machine learning models can be trained to predict the outcomes of chemical reactions, helping chemists to identify the optimal conditions for the synthesis of this compound and its derivatives.

De Novo Design: Artificial intelligence algorithms can be used to design novel molecules with specific target properties, potentially leading to the discovery of new biphenyl-based compounds with unprecedented functionalities.

The synergy between synthetic chemistry and these interdisciplinary fields will undoubtedly unlock new possibilities for this compound, transforming it from a simple chemical intermediate into a key component of next-generation technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.